N-(3-chlorophenyl)-N'-(4-methyl-2-pyrimidinyl)urea

Description

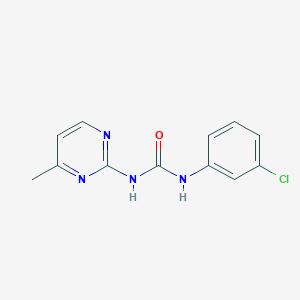

N-(3-chlorophenyl)-N'-(4-methyl-2-pyrimidinyl)urea is a urea derivative characterized by a 3-chlorophenyl group and a 4-methylpyrimidinyl moiety connected via a urea bridge. Its molecular formula is C₁₂H₁₁ClN₄O, with a molar mass of 262.7 g/mol. The SMILES notation is CC1=NC(=NC=C1)NC(=O)NC2=CC(=CC=C2)Cl, and its InChIKey is MZNJULBOTOWJRH-UHFFFAOYSA-N . Collision cross-section (CCS) predictions for adducts such as [M+H]⁺ (156.8 Ų) and [M+Na]⁺ (171.0 Ų) suggest moderate polarity, which may influence pharmacokinetic properties .

Properties

CAS No. |

853318-47-5 |

|---|---|

Molecular Formula |

C12H11ClN4O |

Molecular Weight |

262.69 g/mol |

IUPAC Name |

1-(3-chlorophenyl)-3-(4-methylpyrimidin-2-yl)urea |

InChI |

InChI=1S/C12H11ClN4O/c1-8-5-6-14-11(15-8)17-12(18)16-10-4-2-3-9(13)7-10/h2-7H,1H3,(H2,14,15,16,17,18) |

InChI Key |

MZNJULBOTOWJRH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NC=C1)NC(=O)NC2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Biological Activity

N-(3-chlorophenyl)-N'-(4-methyl-2-pyrimidinyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and therapeutic applications of this compound, supported by various studies and data.

Chemical Structure and Properties

The compound features a urea moiety linked to a chlorophenyl group and a methyl-substituted pyrimidine ring. Its chemical structure can be represented as follows:

This configuration is crucial for its biological activity, as the presence of the chlorophenyl and pyrimidine rings can influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The pyrimidine ring enhances binding affinity, while the chlorine atom may provide additional stability and selectivity in interactions. Research indicates that compounds with similar structures often act as enzyme inhibitors or receptor modulators, particularly in cancer therapy and antimicrobial applications .

Anticancer Properties

Numerous studies have investigated the anticancer potential of urea derivatives, including this compound. The following table summarizes key findings regarding its cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.16 | |

| HCT116 (Colon Cancer) | 0.3 - 0.45 | |

| U87 MG (Glioblastoma) | 1.75 - 9.46 | |

| A549 (Lung Cancer) | 0.87 - 12.91 |

These results indicate that this compound exhibits potent anticancer activity, with lower IC50 values suggesting higher efficacy compared to standard treatments.

Antimicrobial Activity

The compound has also shown promising results against various bacterial strains. For instance, studies have reported effective inhibition against Staphylococcus aureus and Escherichia coli, with IC50 values comparable to those of established antibiotics . The following table outlines its antibacterial activity:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 | |

| Escherichia coli | 16 | |

| Enterococcus faecalis | 4 |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the urea and pyrimidine components can significantly impact efficacy and selectivity. For example, substituting different groups on the pyrimidine ring has been shown to alter cytotoxicity profiles dramatically .

Case Studies

- Anticancer Efficacy in Mice Models : A study demonstrated that derivatives similar to this compound significantly inhibited tumor growth in S180 homograft models, indicating potential for further development as anticancer agents .

- Toxicity Assessment : In safety evaluations, compounds in this class exhibited low acute toxicity levels in animal models, which is encouraging for their therapeutic use .

Scientific Research Applications

Antitumor Activity

Research has indicated that N-(3-chlorophenyl)-N'-(4-methyl-2-pyrimidinyl)urea exhibits notable antitumor properties. Studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance:

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549) .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. It has been shown to possess activity against a range of bacterial strains, making it a candidate for developing new antibiotics.

- Case Study : In vitro tests revealed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Herbicide Development

The structure of this compound lends itself to applications in herbicide formulation. Its ability to inhibit specific enzymes involved in plant growth makes it a candidate for selective herbicides.

- Case Study : Research conducted by agricultural scientists indicated that formulations containing this compound effectively controlled weed populations in cereal crops without harming the crops themselves .

Pollution Management

This compound has been studied for its role in managing environmental pollutants, particularly in water treatment processes. Its chemical properties allow it to bind with certain toxins, facilitating their removal from contaminated water sources.

- Case Study : A study highlighted the effectiveness of this compound in adsorbing heavy metals from wastewater, demonstrating its potential utility in environmental remediation efforts .

Data Summary Table

Chemical Reactions Analysis

Stability and Decomposition

The urea functional group (-NH-CO-NH-) is susceptible to hydrolysis under acidic or basic conditions, though experimental data for this compound remains sparse. Related studies on analogous ureas indicate:

-

Hydrolysis in acidic media yields 3-chloroaniline and 4-methyl-2-pyrimidinecarboxylic acid .

-

Thermal decomposition above 200°C releases ammonia and forms substituted aromatic byproducts .

Comparative Reactivity of Structural Analogues

The chlorophenyl and pyrimidine groups influence reactivity. A comparison with similar compounds reveals key differences:

The chlorine atom on the phenyl ring may participate in electrophilic aromatic substitution , while the pyrimidine’s methyl group could sterically hinder certain reactions .

Biological Interactions

Though not a direct chemical reaction, the compound’s interactions with biological targets inform its reactivity:

-

The urea moiety forms hydrogen bonds with enzyme active sites (e.g., kinases), influencing binding affinity .

-

Chlorine enhances lipophilicity, affecting membrane permeability and metabolic stability .

Hazardous Reactions

Safety data indicate:

-

Harmful if swallowed (H302) and serious eye irritation (H319) .

-

Potential decomposition under extreme heat to release toxic gases (e.g., hydrogen chloride, carbon monoxide) .

Data Limitations

Detailed reaction mechanisms, kinetic studies, and spectroscopic characterization (e.g., NMR, IR) for this compound are not publicly available in non-proprietary literature. Further research is needed to elucidate its full reactivity profile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea derivatives exhibit diverse biological activities depending on substituent groups and heterocyclic systems. Below is a detailed comparison of N-(3-chlorophenyl)-N'-(4-methyl-2-pyrimidinyl)urea with key analogs:

Substituted Pyrimidinyl and Imidazolyl Ureas

- Key Differences: Fenobam’s imidazolone ring confers selectivity for mGluR5 receptors, while the pyrimidinyl group in the main compound may alter receptor affinity or solubility . Thiadiazol-pyridopyrimidinone derivatives () introduce sulfur atoms and fused rings, likely enhancing metabolic stability or target engagement compared to simpler pyrimidinyl ureas .

Sulfonylurea and Mitochondria-Targeting Analogs

- Key Differences: MPCU’s sulfonyl group enables mitochondrial accumulation via pH-dependent mechanisms, whereas the pyrimidinyl group in the main compound lacks this targeting capability .

Agricultural and Pesticidal Ureas

- Key Differences: Agricultural ureas like fluometuron and isoproturon feature dimethylamino groups, enhancing soil mobility and herbicidal activity. In contrast, the pyrimidinyl group in the main compound may reduce environmental persistence .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(3-chlorophenyl)-N'-(4-methyl-2-pyrimidinyl)urea?

The compound is synthesized via nucleophilic addition of 3-chlorophenyl isocyanate with 4-methyl-2-pyrimidinylamine in an inert solvent (e.g., dichloromethane or toluene) under reflux. A base like triethylamine is added to neutralize HCl byproducts. Reaction progress is monitored via TLC, and purification involves column chromatography or recrystallization .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- NMR spectroscopy (¹H/¹³C) to verify substituent connectivity and urea bond formation.

- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.

- HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

Q. How can researchers identify potential biological targets for this compound?

- Receptor binding assays : Screen against common targets of urea derivatives (e.g., metabotropic glutamate receptors, kinases).

- Computational docking : Use software like AutoDock Vina to predict interactions with proteins (e.g., mGlu5, as seen in fenobam analogs) .

- Knockout/knockdown models : Validate target engagement in cell lines with silenced candidate receptors .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Substituent variation : Modify the pyrimidinyl group (e.g., 4-ethyl vs. 4-methyl) or chlorophenyl position (e.g., 3-Cl vs. 4-Cl) to assess impact on potency.

- Bioisosteric replacement : Replace urea with thiourea or amide groups to evaluate stability and binding affinity.

- In vitro assays : Test analogs in dose-response studies (e.g., IC₅₀ determination in receptor inhibition assays) .

Q. What experimental designs address contradictions in pharmacological data (e.g., efficacy in vitro vs. in vivo)?

- Orthogonal assays : Combine receptor binding (in vitro) with functional assays (e.g., calcium flux in transfected cells) to confirm target engagement.

- Pharmacokinetic profiling : Measure bioavailability, half-life, and brain penetration in rodent models to explain discrepancies between in vitro potency and in vivo efficacy .

- Metabolite screening : Use LC-MS to identify active metabolites that may contribute to observed effects .

Q. How should researchers optimize in vivo dosing regimens for neuropharmacological studies?

- Dose escalation studies : Start with 50–150 mg/kg (oral) in rodents, based on fenobam’s preclinical PK data, and adjust using plasma concentration-time curves.

- Behavioral models : Test hyperalgesia reduction in central sensitization models (e.g., capsaicin-induced allodynia) with crossover placebo-controlled designs .

Data Analysis and Interpretation

Q. What statistical approaches resolve variability in biological replicate data?

- Mixed-effects models : Account for inter-subject variability in dose-response studies.

- Principal component analysis (PCA) : Identify outliers or batch effects in high-throughput screening data .

Q. How can molecular dynamics (MD) simulations enhance mechanistic understanding?

- Simulate urea-protein interactions over 100-ns trajectories to identify stable binding conformations.

- Compare free energy landscapes (MM-PBSA/GBSA) of analogs to rationalize SAR trends .

Comparative Studies

Q. How does this compound differ from structurally related urea derivatives (e.g., fenobam)?

Q. What lessons can be drawn from failed analogs in preclinical development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.